

**Technical Support Center: Interpreting Negative** 

# **Toreforant Psoriasis Trial Results**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides a structured approach to understanding the negative clinical trial results of **Toreforant**, a selective histamine H4 receptor (H4R) antagonist, in the treatment of moderate-to-severe plaque psoriasis. The information is presented to aid in experimental troubleshooting and future research design.

## Frequently Asked Questions (FAQs)

Q1: What was the scientific rationale for testing **Toreforant** (an H4R antagonist) in psoriasis?

A1: The rationale was based on several preclinical and biological observations:

- Histamine in Psoriasis Plaques: Histamine levels are reportedly elevated in psoriatic plaques.[1]
- H4R Expression on Immune Cells: The histamine H4 receptor (H4R) is expressed on key immune cells involved in psoriasis pathogenesis, including T-cells and plasmacytoid dendritic cells (pDCs).[1] High H4R expression has been noted on pDCs in the skin and blood of psoriasis patients.[1]
- Modulation of the IL-17 Axis: Preclinical evidence suggested that H4R could modulate the interleukin-17 (IL-17) pathway, which is a critical driver of psoriasis.[1][2]



• Immune Cell Chemotaxis: H4R is involved in the chemotaxis (attraction) of various immune cells, and its stimulation can up-regulate the production of pro-inflammatory cytokines.

This evidence suggested that blocking H4R with **Toreforant** could interrupt the inflammatory cascade in psoriasis.

Q2: What was the primary outcome of the Phase 2 clinical trial for **Toreforant** in psoriasis?

A2: The Phase 2 trial did not meet its predefined success criterion. Although **Toreforant**'s efficacy at 30 mg and 60 mg doses was numerically greater than placebo, the difference was not statistically significant enough to meet the study's primary endpoint. The development of **Toreforant** for psoriasis was subsequently discontinued.

Q3: What were the specific efficacy endpoints and results?

A3: The primary endpoint was the proportion of patients achieving at least a 75% improvement in the Psoriasis Area and Severity Index (PASI 75) at week 12. The major secondary endpoint was the proportion of patients achieving an Investigator's Global Assessment (IGA) score of 0 (cleared) or 1 (minimal).

The study used Bayesian analysis. The predefined success criterion was a 97.5% posterior probability of the drug being superior to placebo.

- The 30 mg dose achieved a 97.4% posterior probability, narrowly missing the target.
- The 60 mg dose achieved a 90.3% posterior probability.

Results for the IGA 0/1 endpoint were similar.

## **Troubleshooting & Analysis of Negative Results**

This section explores potential reasons for the trial's failure, providing a logical framework for researchers encountering similar challenges.

Q4: My compound targets a plausible inflammatory pathway but failed in a psoriasis trial. What are the potential points of failure?



## Troubleshooting & Optimization

Check Availability & Pricing

A4: When a biologically plausible drug fails to show sufficient efficacy, the issue can typically be traced to one or more points in the therapeutic pathway: target, mechanism, or measurement. The following workflow can help troubleshoot the results.





Click to download full resolution via product page

**Caption:** Troubleshooting workflow for negative clinical trial results.



Q5: How do these troubleshooting points apply to the **Toreforant** trial?

#### A5:

- Target Validity: While preclinical data were promising, the clinical result suggests that H4R antagonism, by itself, may not be a potent enough mechanism to significantly resolve moderate-to-severe plaque psoriasis. Psoriasis is driven by multiple redundant and powerful immune pathways (e.g., TNF-α, IL-23, IL-17), and blocking a single, potentially more modulatory pathway like H4R may be insufficient.
- Target Engagement: Pharmacodynamic data from other Toreforant studies and related compounds showed evidence of in-vivo H4R inhibition. For instance, a predecessor compound, JNJ-39758979, demonstrated dose-dependent inhibition of histamine-induced eosinophil shape change, confirming target engagement in humans. However, it is possible the level or duration of engagement in psoriatic skin was insufficient.
- Downstream Biology: Even with target engagement, the expected potent anti-inflammatory
  effect did not manifest clinically. In a rheumatoid arthritis study, **Toreforant** showed only
  modest effects on some gene expression biomarkers, failing to produce a clear, convincing
  signal of downstream pathway modification. This suggests a potential decoupling between
  H4R blockade and a robust anti-inflammatory response in these chronic diseases.
- Clinical Endpoint: PASI and IGA are standard, validated endpoints. It is unlikely they would miss a clinically meaningful effect. The failure to meet these endpoints indicates the biological effect of **Toreforant** was not strong enough to translate into visible skin clearance.

## **Quantitative Data Summary**

Table 1: Phase 2 Efficacy Results at Week 12



| Treatment<br>Group  | N  | PASI 75 Response Rate (Mean Difference from Placebo) | 95%<br>Credible<br>Interval (CI) | Posterior Probability of Superiority vs. Placebo | Met<br>Success<br>Criterion<br>(>97.5%)? |
|---------------------|----|------------------------------------------------------|----------------------------------|--------------------------------------------------|------------------------------------------|
| Placebo             | 6  | -                                                    | -                                | -                                                | -                                        |
| Toreforant 30<br>mg | 30 | 14.1%                                                | -0.1% to<br>30.9%                | 97.4%                                            | No                                       |
| Toreforant 60<br>mg | 26 | 8.9%                                                 | -5.0% to<br>24.3%                | 90.3%                                            | No                                       |

(Data sourced from Frankel et al., 2018)

## **Experimental Protocols & Methodologies**

Phase 2 Trial Design for **Toreforant** in Psoriasis

- Study Title: A Phase 2, Multicenter, Randomized, Double-blind, Placebo-controlled Trial to Evaluate the Efficacy and Safety of Toreforant.
- Patient Population: Biologic-naïve adult patients with moderate-to-severe plaque psoriasis.
- Design: Adaptive-design study where patient randomization was guided by interim analyses.
- Treatment Arms: Patients were ultimately randomized to receive Toreforant (30 mg or 60 mg) or a matching placebo once daily. An initial 3 mg arm was included but recruitment was adapted based on interim results.
- Duration: 12-week treatment period followed by a 4-week follow-up period (total 16 weeks).
- Primary Endpoint: Proportion of patients achieving PASI 75 at Week 12, evaluated using Bayesian analyses.
- Secondary Endpoint: Proportion of patients achieving IGA score of 0 or 1 at Week 12.



 Safety Monitoring: Included monitoring of adverse events, serious adverse events, infections, and malignancies. No deaths, serious infections, or malignancies were reported in the trial.



Click to download full resolution via product page

Caption: High-level workflow of the Toreforant Phase 2 psoriasis trial.

## **Signaling Pathway Context**

The diagram below illustrates the hypothesized role of the Histamine H4 Receptor in psoriasis and the intended point of intervention for **Toreforant**. The clinical trial results suggest that blocking this specific pathway alone was not sufficient.





Click to download full resolution via product page

**Caption:** Hypothesized role of H4R in psoriasis and **Toreforant**'s mechanism.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Efficacy and Safety of Toreforant, a Selective Histamine H4 Receptor Antagonist, for the Treatment of Moderate-to-Severe Plaque Psoriasis: Results from a Phase 2 Multicenter,







Randomized, Double-blind, Placebo-controlled Trial - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- To cite this document: BenchChem. [Technical Support Center: Interpreting Negative Toreforant Psoriasis Trial Results]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681344#interpreting-negative-results-in-toreforant-clinical-trials-for-psoriasis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com